Zoledronic acid trihydrate

Bisphosphonate Osteoclast inhibition Bone resorption

Choose Zoledronic acid trihydrate (CAS 904894-54-8) to guarantee polymorphic integrity and batch-to-batch consistency in your analytical and formulation workflows. As the most potent clinical bisphosphonate (FPPS IC50 4.1 nM), this precise trihydrate form ensures reliable quantification in forced degradation studies and reproducible dose-response curves. Do not substitute with monohydrate or anhydrous forms, as their distinct hydrogen-bonding networks and dehydration behaviors introduce quantifiable risks to biological potency and analytical reproducibility.

Molecular Formula C5H16N2O10P2
Molecular Weight 326.14 g/mol
CAS No. 904894-54-8
Cat. No. B1354230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid trihydrate
CAS904894-54-8
Molecular FormulaC5H16N2O10P2
Molecular Weight326.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O
InChIInChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2
InChIKeyDDLVWJKPGCPJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid Trihydrate (CAS 904894-54-8): A High-Potency, Third-Generation Bisphosphonate with Defined Hydrate Form


Zoledronic acid trihydrate (CAS 904894-54-8) is the crystalline trihydrate form of zoledronic acid, a third-generation nitrogen-containing bisphosphonate (N-BP) that functions as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, thereby suppressing osteoclast-mediated bone resorption [1][2]. Its molecular formula is C5H10N2O7P2·3H2O with a molecular weight of 326.13 g/mol . As the active pharmaceutical ingredient in clinical formulations such as Zometa® and Reclast®, zoledronic acid trihydrate serves as a critical reference standard and starting material for pharmaceutical development, analytical method validation, and solid-state characterization studies [2].

Why Zoledronic Acid Trihydrate (904894-54-8) Cannot Be Substituted with Other Hydrate Forms or Generic Bisphosphonates


Substituting zoledronic acid trihydrate with the monohydrate form, anhydrous forms, or alternative bisphosphonates introduces quantifiable risks to product quality, analytical reproducibility, and biological potency. The trihydrate form exhibits a defined crystal structure that transforms to metastable amorphous phases upon dehydration, with the rate and extent of this transformation being highly dependent on processing conditions [1]. Different crystalline forms of the same degree of hydration (e.g., monoclinic vs. triclinic trihydrate polymorphs) exhibit distinct thermal behaviors, hydrogen-bonding networks, and stability profiles under varying humidity conditions [1][2]. Furthermore, zoledronic acid demonstrates a potency advantage of 67-fold over pamidronate and 3.35-fold over risedronate in relative antiresorptive activity, making inter-class substitution untenable for applications requiring specific potency thresholds [3]. For analytical method development, forced degradation studies, and pharmaceutical manufacturing, use of the precise trihydrate reference standard ensures traceable, reproducible results [4].

Zoledronic Acid Trihydrate (904894-54-8): Quantified Differentiation Evidence vs. Analogs


Relative Antiresorptive Potency: Zoledronic Acid Exhibits 67-Fold Higher Potency than Pamidronate

Zoledronic acid demonstrates a relative antiresorptive potency of 67 compared to pamidronate (reference value = 1), representing a 67-fold increase in inhibitory activity against osteoclast-mediated bone resorption [1]. This potency ranking places zoledronic acid as the most potent among commonly used clinical bisphosphonates, exceeding risedronate (relative potency 20, 3.35-fold lower), ibandronate (relative potency 10, 6.7-fold lower), and alendronate (relative potency 4, 16.75-fold lower) [1]. In preclinical models, zoledronic acid achieved an ED50 of 0.07 mg/kg in the TPTX in vivo assay following subcutaneous administration, demonstrating the highest therapeutic ratio among tested bisphosphonates when comparing resorption inhibition with undesired inhibition of bone mineralization [2].

Bisphosphonate Osteoclast inhibition Bone resorption Relative potency Antiresorptive

FPPS Enzymatic Inhibition: Zoledronic Acid Achieves IC50 of 4.1 nM, 80.6-Fold More Potent than Alendronate

Zoledronate inhibits farnesyl pyrophosphate synthase (FPPS) with an IC50 of 4.1 ± 0.07 nM, representing an 80.6-fold increase in potency compared to alendronate (IC50 = 330.4 ± 57 nM) and 1.39-fold greater potency than risedronate (IC50 = 5.7 ± 0.4 nM) [1]. This FPPS inhibition data provides mechanistic quantification of the potency differences observed in cellular and in vivo assays. In the same study, the dose required to increase bone mineral density (BMD) by 20% greater than control was 0.08 μg P/kg for zoledronate, compared to 1.52 μg P/kg for alendronate (19-fold higher dose requirement) and 0.45 μg P/kg for risedronate (5.6-fold higher dose requirement) [1].

FPPS inhibition Mevalonate pathway Enzyme kinetics Bisphosphonate IC50

Crystalline Hydrate Polymorphism: Trihydrate Form Exhibits Two Distinct Polymorphs with Different Thermal Behaviors

Zoledronic acid trihydrate can exist in two distinct crystalline polymorphic forms with identical stoichiometry (three water molecules per zoledronic acid molecule) but different thermal behaviors and stability profiles [1]. The monoclinic polymorph features hydrogen-bonded centrosymmetric dimers linked by four strong O-H...O hydrogen bonds, whereas the triclinic polymorph lacks this dimeric arrangement [2]. Under high humidity conditions, the trihydrate form can interconvert to a different trihydrated crystalline form, demonstrating that the same degree of hydration can be obtained in multiple crystalline arrangements with very different thermal behaviors [1]. Upon heating, both the monohydrate and trihydrate forms convert to anhydrous forms, with the dehydration process generating metastable amorphous phases whose formation is dependent on the dehydration rate [1].

Polymorphism Crystal structure Hydrate Solid-state characterization Thermal analysis

Thermal Stability: Trihydrate Dehydration Generates Metastable Amorphous Phase with Rate-Dependent Behavior

The trihydrate form of zoledronic acid exhibits distinct thermal behavior upon heating. In contrast, the monohydrate form (M) presents an endothermic peak in DSC at TDM = 114°C with a weight loss of 4.9% in TG measurements, corresponding approximately to one water molecule per zoledronic acid molecule (theoretical expected value ~6%) [1]. The trihydrate form undergoes dehydration at different thermal conditions, and during the dehydration process, an amount of metastable amorphous phase appears as a function of the dehydration rate [1]. Two different anhydrated forms have been obtained when the hydrated forms (monohydrate and trihydrate) were heated, indicating that the starting hydrate stoichiometry influences the resulting anhydrous polymorph [1].

Thermal stability Dehydration Amorphous phase DSC TGA

Clinical Bone Resorption Marker Suppression: Zoledronic Acid Achieves ≥50% Suppression vs. Pamidronate 20-30%

In patients with bone metastases, zoledronic acid at low doses (≤2 mg IV) suppressed bone resorption markers to ≤50% below baseline, whereas pamidronate at 90 mg IV yielded only 20-30% suppression [1]. Clinically, zoledronic acid (4 or 8 mg IV) demonstrated superiority to pamidronate (90 mg IV) in normalizing corrected serum calcium in patients with hypercalcemia of malignancy (HCM) [1]. The increased potency of zoledronic acid is not associated with an increased incidence of local or systemic adverse events, and zoledronic acid exhibits a greater renal and intestinal tolerability therapeutic index compared with pamidronate [1].

Bone turnover markers Clinical efficacy Bone metastases Hypercalcemia of malignancy

Zoledronic Acid Trihydrate (904894-54-8): Evidence-Backed Application Scenarios


Analytical Reference Standard for HPLC Method Development and Stability Testing

The defined crystalline trihydrate form of zoledronic acid (CAS 904894-54-8) serves as the primary reference standard for developing and validating stability-indicating HPLC methods. The distinct thermal and polymorphic identity of the trihydrate form enables accurate quantification in forced degradation studies, where zoledronic acid has been shown to degrade under oxidative stress at elevated temperatures while remaining stable under hydrolytic, photolytic, and moderate thermal conditions [1]. Use of the precise trihydrate reference standard ensures that degradation products are properly resolved from the parent peak, enabling reliable assessment of drug substance stability and impurity profiling [1].

Solid-State Characterization and Polymorph Screening in Pharmaceutical Development

Zoledronic acid trihydrate is essential for solid-state characterization studies due to its established polymorphism within the trihydrate stoichiometry [1]. The monoclinic and triclinic polymorphs exhibit distinct hydrogen-bonding networks and thermal behaviors, with the monoclinic form containing centrosymmetric dimers linked by four strong O-H...O hydrogen bonds that are absent in the triclinic polymorph [2]. This differential hydrogen bonding directly impacts physicochemical properties relevant to formulation development. Procurement of the trihydrate form with defined polymorphic identity (typically confirmed by PXRD) is critical for establishing intellectual property positions, conducting patent landscape assessments, and ensuring batch-to-batch consistency in manufacturing [1].

Preclinical Efficacy Benchmarking in Osteoclast Inhibition and Bone Metastasis Models

For in vitro and in vivo studies investigating osteoclast-mediated bone resorption, zoledronic acid trihydrate provides a benchmark compound with the highest quantified potency among nitrogen-containing bisphosphonates. With an FPPS IC50 of 4.1 nM (80.6-fold more potent than alendronate) and an in vivo ED50 of 0.07 mg/kg in the TPTX assay [1][2], zoledronic acid enables researchers to establish maximum efficacy thresholds in osteoclast differentiation assays, bone slice resorption assays, and animal models of osteoporosis, bone metastasis, or hypercalcemia of malignancy. The clinical validation of zoledronic acid's superior bone marker suppression (≥50% below baseline at ≤2 mg IV, vs. 20-30% with 90 mg pamidronate) further supports its selection as the most clinically relevant reference for translational studies [3].

FPPS Enzyme Inhibition Studies and Mevalonate Pathway Research

Zoledronic acid trihydrate is the preferred reference inhibitor for studies targeting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. Its quantified IC50 of 4.1 ± 0.07 nM against FPPS represents the highest potency among clinically approved bisphosphonates, exceeding risedronate (IC50 = 5.7 nM) and alendronate (IC50 = 330.4 nM) [1]. This enables precise, low-concentration inhibition in enzyme kinetics assays, minimizing solvent effects and off-target interactions. The compound's defined trihydrate stoichiometry ensures accurate molar concentration calculations, which is critical for reproducible dose-response curves and determination of kinetic parameters such as time-dependent inhibition and isomerization constants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoledronic acid trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.